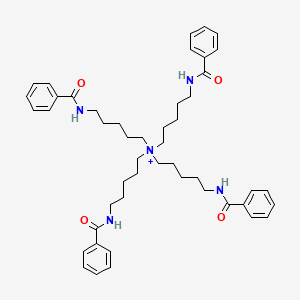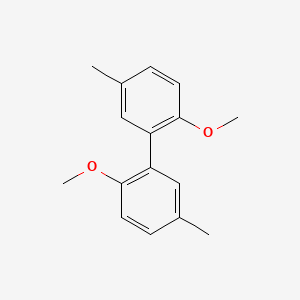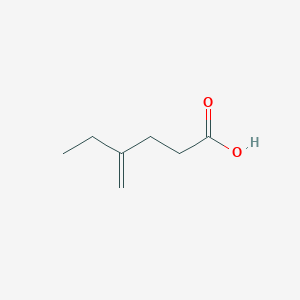
Hexanoic acid, 4-methylene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanoic acid, 4-methylene- is an organic compound with the molecular formula C7H12O2 It is a derivative of hexanoic acid, characterized by the presence of a methylene group at the fourth carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexanoic acid, 4-methylene- can be synthesized through several methods. One common approach involves the malonic ester synthesis, where a di-ester of malonic acid is deprotonated with a weak base, followed by C–C bond formation at the alpha position with an alkyl halide. The reaction conditions typically involve the use of an alkoxide base and subsequent hydrolysis and decarboxylation steps .
Industrial Production Methods
Industrial production of hexanoic acid, 4-methylene- often involves large-scale synthesis using similar principles as the malonic ester synthesis. The process is optimized for higher yields and cost-effectiveness, ensuring the compound’s availability for various applications.
Chemical Reactions Analysis
Types of Reactions
Hexanoic acid, 4-methylene- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The methylene group allows for various substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Hexanoic acid, 4-methylene- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biological systems, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of hexanoic acid, 4-methylene- involves its interaction with specific molecular targets and pathways. The methylene group allows for unique reactivity, enabling the compound to participate in various biochemical processes. Its effects are mediated through interactions with enzymes and other proteins, influencing cellular functions and metabolic pathways .
Comparison with Similar Compounds
Hexanoic acid, 4-methylene- can be compared with other similar compounds, such as:
Hexanoic acid: Lacks the methylene group, resulting in different chemical properties and reactivity.
4-Methylhexanoic acid: Contains a methyl group instead of a methylene group, leading to variations in its chemical behavior.
Hexanoic acid, 4-methyl-: Another derivative with distinct properties due to the presence of a methyl group.
Conclusion
Hexanoic acid, 4-methylene- is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry.
Properties
CAS No. |
13722-73-1 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
4-methylidenehexanoic acid |
InChI |
InChI=1S/C7H12O2/c1-3-6(2)4-5-7(8)9/h2-5H2,1H3,(H,8,9) |
InChI Key |
SLXSYFSPLZPELJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


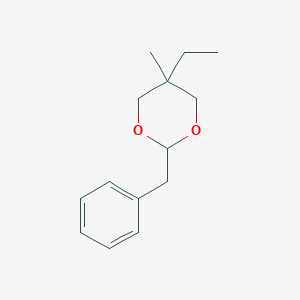

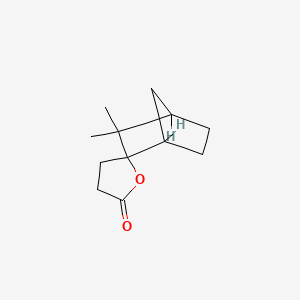
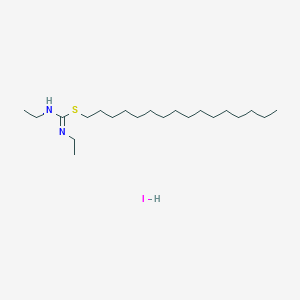
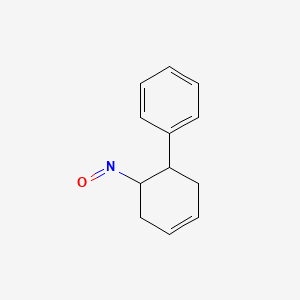



![2-Methyl-4-[(2-methylphenoxy)methyl]-2-pentyl-1,3-dioxolane](/img/structure/B14728223.png)



